molecular formula C13H11N3O3S B11672856 N'-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide

N'-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide

Katalognummer: B11672856
Molekulargewicht: 289.31 g/mol
InChI-Schlüssel: DMONONSLSRDILU-ZROIWOOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a nitrophenyl group, an ethylidene linkage, and a thiophene ring, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide typically involves the reaction of 4-nitroacetophenone with thiophene-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes the use of large-scale reactors, continuous flow systems, and advanced purification methods to ensure the efficient and cost-effective production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being carefully controlled .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted thiophene compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with biological macromolecules. These interactions can lead to the modulation of cellular processes, making the compound a potential candidate for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(1Z)-1-(4-nitrophenyl)ethylidene]-2-furohydrazide
  • N’-[(1Z)-1-(4-nitrophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1Z)-1-(4-nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Uniqueness

N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide is unique due to its specific combination of functional groups and structural features. The presence of the thiophene ring distinguishes it from other similar compounds, providing it with distinct chemical and biological properties .

Eigenschaften

Molekularformel

C13H11N3O3S

Molekulargewicht

289.31 g/mol

IUPAC-Name

N-[(Z)-1-(4-nitrophenyl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H11N3O3S/c1-9(10-4-6-11(7-5-10)16(18)19)14-15-13(17)12-3-2-8-20-12/h2-8H,1H3,(H,15,17)/b14-9-

InChI-Schlüssel

DMONONSLSRDILU-ZROIWOOFSA-N

Isomerische SMILES

C/C(=N/NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.